molecular formula C9H8N2O2 B8397140 2-Ethyl-6-nitro-benzonitrile

2-Ethyl-6-nitro-benzonitrile

Cat. No.: B8397140
M. Wt: 176.17 g/mol
InChI Key: FNWULTWMZPWRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-nitro-benzonitrile is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-ethyl-6-nitrobenzonitrile

InChI

InChI=1S/C9H8N2O2/c1-2-7-4-3-5-9(11(12)13)8(7)6-10/h3-5H,2H2,1H3

InChI Key

FNWULTWMZPWRBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2 ethyl-6-nitroaniline (Example 139d) (1.96 g, 11.80 mmol) in a solution of HCl (3.0M, 24.5 mL) was stirred at room temperature for 20 min. After cooling to 0-5° C., a solution of NaNO2 (1.63 g, 23.6 mmol) in water (12.25 mL) was added over a period of 10 min. The obtained mixture was stirred at 0-5° C. for 30 min, and the obtained homogeneous solution was transferred to a solution of CuCN (2.63 g, 29.5 mmol) and KCN (5.06 g, 77.8 mmol) in water (60 mL) and EtOH (31.0 mL). The resulting mixture was stirred vigorously at room temperature for 30 min, and then heated at 70° C. for another 30 min to complete the reaction. The cold mixture was filtered and extracted with EtOAc (3×100 mL). The combined extract was washed with NaOH (0.5M) and brine, and dried with anhydrous MgSO4. The filtrate was evaporated and the residue was purified by chromatography on silica gel eluting with 30% EtOAc in hexanes, to afford 0.66 g (33%) of the title compound as an orange solid. 1H NMR (400 MHz, DMSO-d6) δ 8.18-8.24 (m, 1H), 7.85-7.97 (m, 2H), 2.93 (q, J=7.2 Hz, 2H), 1.24 (t, J=7.2 Hz, 3H).
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
24.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.63 g
Type
reactant
Reaction Step Two
Name
Quantity
12.25 mL
Type
solvent
Reaction Step Two
Name
CuCN
Quantity
2.63 g
Type
reactant
Reaction Step Three
Name
Quantity
5.06 g
Type
reactant
Reaction Step Four
Name
Quantity
31 mL
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six
Yield
33%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.